AKN-028 is a novel compound classified as a tyrosine kinase inhibitor, specifically targeting the FMS-like tyrosine kinase 3 (FLT3). It has shown significant preclinical activity against acute myeloid leukemia (AML) and is currently under investigation in clinical trials. AKN-028 operates by inhibiting the autophosphorylation of FLT3, which is crucial for the proliferation and survival of AML cells. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
The primary chemical reaction associated with AKN-028 involves its ability to inhibit the phosphorylation activity of FLT3. This inhibition leads to a cascade of downstream effects, including:
AKN-028 exhibits potent biological activity against various AML cell lines and primary AML samples. Key findings include:
The synthesis of AKN-028 has been optimized for scalability and efficiency. Notable methods include:
AKN-028 is primarily being explored for its therapeutic applications in treating acute myeloid leukemia. Its unique mechanism of action positions it as a potential candidate for combination therapies with other anticancer agents. Additionally, its specificity for FLT3 may allow for targeted therapies in patients with specific mutations associated with AML.
Studies investigating the interactions of AKN-028 with other compounds and biological systems have revealed several insights:
Several compounds share similarities with AKN-028 in terms of their mechanism of action or target specificity. Below is a comparison highlighting their uniqueness:
Compound Name | Target | Unique Features |
---|---|---|
Midostaurin | FLT3 | Approved for use in AML; broader kinase inhibition profile. |
Sorafenib | Multiple kinases | Used primarily for renal cell carcinoma; broader application beyond AML. |
Gilteritinib | FLT3 | Specifically designed for FLT3 mutations; approved for relapsed/refractory AML. |
Quizartinib | FLT3 | Highly selective for FLT3; shows efficacy against resistant mutations. |
AKN-028 stands out due to its specific action on both wild-type and mutated forms of FLT3 while exhibiting a favorable safety profile in preclinical studies. Its selective inhibition may provide advantages over other compounds that target multiple kinases indiscriminately.
AKN-028 demonstrated pronounced cytotoxic activity across a comprehensive panel of acute myeloid leukemia cell lines, with particularly notable efficacy in FMS-like receptor tyrosine kinase 3 internal tandem duplication mutated cell lines [1]. The cytotoxic evaluation employed the fluorometric microculture cytotoxicity assay methodology, with cells seeded into drug-prepared microplates at varying densities and assessed after 72 hours of incubation [1].
The compound exhibited exceptional potency against the MV4-11 cell line, a naturally occurring FMS-like receptor tyrosine kinase 3 internal tandem duplication mutated line, achieving inhibitory concentration 50 values below 50 nanomolar [1]. Similarly, MOLM-13 cells, characterized by heterozygote FMS-like receptor tyrosine kinase 3 internal tandem duplication mutations, demonstrated comparable sensitivity with inhibitory concentration 50 values also below 50 nanomolar [1]. This exceptional sensitivity was contrasted against other acute myeloid leukemia cell lines including HL-60, KG1a, and Kasumi-1, which displayed moderate cytotoxicity with inhibitory concentration 50 values ranging from 0.5 to 6 micromolar [1].
In primary acute myeloid leukemia blast cells obtained from 26 patients, AKN-028 induced a clear dose-dependent cytotoxic response with a mean inhibitory concentration 50 of 1 micromolar [1]. The evaluation encompassed leukemic blast cells from patients with newly diagnosed or relapsed acute myeloid leukemia, demonstrating consistent efficacy across different disease stages [1]. Notably, no significant difference in sensitivity was observed between newly diagnosed and relapsed patients, with statistical analysis revealing a p-value of 0.10 [1].
The compound triggered apoptosis in MV4-11 cells through activation of caspase 3, as demonstrated using a probe staining activated caspase 3 methodology [1]. Incubation with 10 micromolar AKN-028 induced significant apoptotic response, with etoposide serving as a positive control in these experiments [1].
A particularly significant finding in the preclinical evaluation of AKN-028 was its demonstration of antileukemic activity independent of FMS-like receptor tyrosine kinase 3 mutation status [1]. The sensitivity to AKN-028 did not differ between samples from FMS-like receptor tyrosine kinase 3 mutated and FMS-like receptor tyrosine kinase 3 wild-type patients, with statistical analysis revealing no correlation (p-value = 0.79) [1].
Among FMS-like receptor tyrosine kinase 3 mutated patients, no correlation was observed between allelic burden and cytotoxic response to AKN-028, as determined by Spearman correlation analysis with a correlation coefficient of -0.15 [1]. This finding suggests that the compound operates through mechanisms that extend beyond direct FMS-like receptor tyrosine kinase 3 pathway inhibition [1].
Quantitative FMS-like receptor tyrosine kinase 3 expression analysis revealed no apparent correlation between the level of FMS-like receptor tyrosine kinase 3 ribonucleic acid expression and cytotoxic effect, with Spearman correlation analysis yielding a correlation coefficient of -0.42 [1]. This observation further supports the hypothesis that AKN-028 exerts its antileukemic effects through multiple pathways rather than solely through FMS-like receptor tyrosine kinase 3 inhibition [1].
The compound demonstrated efficacy in primary acute myeloid leukemia tumor cells that were resistant to treatment with AC220, a potent FMS-like receptor tyrosine kinase 3 and KIT inhibitor [1]. This finding, combined with the lack of correlation between FMS-like receptor tyrosine kinase 3 mutation status or quantitative expression and response to AKN-028, indicates targeting of pathways beyond those directly associated with FMS-like receptor tyrosine kinase 3 inhibition [1].
Comprehensive kinase activity profiling demonstrated that AKN-028 exhibited dose-dependent reduction of tyrosine kinase activity in all acute myeloid leukemia samples tested, while serine/threonine kinase activity remained unaffected [2] [3]. This selective inhibition pattern reached approximately the same level of kinase activity across all samples, indicating a consistent mechanism of action [2] [3].
Cells demonstrating sensitivity to AKN-028 exhibited higher overall tyrosine kinase activity compared to more resistant cell populations, whereas serine/threonine kinase activity remained similar across all primary acute myeloid leukemia samples [2] [3]. This correlation suggests that baseline tyrosine kinase activity levels may serve as a predictive biomarker for AKN-028 sensitivity [2] [3].
The compound demonstrated potent inhibition of the FMS-like receptor tyrosine kinase 3 enzyme with an inhibitory concentration 50 value of 6 nanomolar, as determined by kinase inhibition assay methodologies [1]. Additional kinase targets included CDC-like kinase 1 (inhibitory concentration 50 = 140 nanomolar), ribosomal protein S6 kinase A (inhibitory concentration 50 = 220 nanomolar), vascular endothelial growth factor receptor 2 (inhibitory concentration 50 = 520 nanomolar), and fibroblast growth factor receptor 2 (inhibitory concentration 50 = 1200 nanomolar) [1].
Radiometric protein kinase assay screening across a 320-kinase panel revealed that AKN-028 at 1 micromolar concentration resulted in less than 20% remaining enzyme activity only for FMS-like receptor tyrosine kinase 3 kinase, CLK kinases, and ribosomal protein S6 kinase [1]. Inhibition of KIT autophosphorylation was demonstrated in human megakaryoblastic leukemia cell lines overexpressing KIT, although this effect was not predicted by kinase screening results [1].
The in vivo antileukemic efficacy of AKN-028 was evaluated using the hollow-fiber mouse model, a well-established methodology that bridges the gap between in vitro cell-based assays and traditional xenograft systems [1]. This model enables simultaneous assessment of hematological toxicity, pharmacokinetics, and tumor effects within the same immunocompetent animal, thereby reducing the number of animals required for evaluation [1].
Male NMRI mice received subcutaneous administration of AKN-028 at 15 milligrams per kilogram twice daily for six days, with eight animals per treatment group and three fibers per animal [1]. The hollow-fiber model employed both the MV4-11 cell line and primary acute myeloid leukemia samples from individual patients (UPN25 and UPN26) [1].
AKN-028 demonstrated significant antileukemic activity in the MV4-11 xenograft model, with substantial reduction in tumor cell mass as assessed by MTT assay [1]. The compound also inhibited net growth of one primary acute myeloid leukemia sample (UPN26) in vivo, demonstrating efficacy against patient-derived material [1]. However, the total cell growth in the other acute myeloid leukemia sample (UPN25) was modest, with no significant inhibition observed [1].
The hollow-fiber methodology proved relatively resistant to drug effects, with acknowledged risk of underestimating drug efficacy due to potentially limited drug delivery to subcutaneously implanted fibers [1]. Despite this limitation, AKN-028 achieved measurable antitumor effects, suggesting robust in vivo activity [1].
Pharmacokinetic evaluation of AKN-028 was conducted in male C57 black mice to establish bioavailability and distribution characteristics [1]. The compound demonstrated high oral bioavailability, enabling effective plasma concentrations following oral administration [1].
Pharmacokinetic studies indicated that anticipated effective plasma exposure could be obtained in mice after oral administration [1]. The predicted area under the curve for the hollow-fiber experiment was 6 micromolar·hour, assuming no strain differences and linear pharmacokinetics [1]. This exposure profile suggested that continuous drug exposure was not necessary to achieve antitumoral effects [1].
Plasma protein binding analysis revealed 96.5% protein binding for AKN-028 [1]. When the inhibitory concentration 90 value was adjusted for fraction unbound, taking into account this protein binding, the target plasma concentration was calculated to be in the range of 1-3 micromolar [1]. The predicted plasma profile in the hollow-fiber experiment corresponded to 1 hour of exposure above the target plasma concentration of 1-3 micromolar twice daily [1].
The pharmacokinetic profile of AKN-028 demonstrated similarity to clinically effective tyrosine kinase inhibitors such as dasatinib, which maintains clinical efficacy despite relatively short plasma half-life [1]. This characteristic suggests that intermittent dosing regimens may be sufficient for therapeutic efficacy rather than requiring continuous drug exposure [1].
AKN-028 exhibited dose-dependent tumor growth inhibition across multiple in vivo models, with consistent efficacy observed at the 15 milligrams per kilogram twice-daily dosing regimen [1]. The compound achieved significant tumor mass reduction in MV4-11 xenografts without causing major toxicity to the host animals [1].
Tumor growth inhibition was quantified using MTT assay methodology following six days of repeated drug administration [1]. Statistical analysis employed Student t-test for comparison between treatment and control groups, with p-values less than 0.05 considered statistically significant [1]. The study received approval from the Animal Ethics Committee in Uppsala [1].
Body weight monitoring throughout the treatment period revealed no significant weight loss or other indicators of systemic toxicity [1]. This favorable toxicity profile was maintained across all experimental groups, suggesting an acceptable therapeutic window for AKN-028 [1].
The efficacy pattern demonstrated selectivity for acute myeloid leukemia models, with particular potency against FMS-like receptor tyrosine kinase 3 internal tandem duplication mutated cell lines [1]. However, activity was also observed in some FMS-like receptor tyrosine kinase 3 wild-type models, consistent with the mutation-independent activity mechanisms observed in vitro [1].
AKN-028 was evaluated in combination with standard acute myeloid leukemia chemotherapeutic agents cytarabine and daunorubicin using MV4-11 cells and the fluorometric microculture cytotoxicity assay [1]. The combination studies employed fixed molar ratios between agents, with cytarabine to AKN-028 at 2.5:1 and daunorubicin to AKN-028 at 1:20, designed to be equipotent [1].
Three distinct sequential administration patterns were evaluated to determine optimal timing for combination therapy [1]. Sequence I involved pretreatment with chemotherapy for 24 hours followed by AKN-028 addition [1]. Sequence II employed simultaneous treatment with both agents [1]. Sequence III utilized pretreatment with AKN-028 for 24 hours followed by chemotherapy [1].
Drug addition to 96-well plates containing MV4-11 cells was performed directly after cell seeding and again after 24 hours, with cytotoxic activity assessed after 72 hours of total incubation time [1]. The sequential administration study revealed marked sequence-dependent synergy, with superior antileukemic activity when cells were exposed to cytarabine or daunorubicin simultaneously or for 24 hours before adding AKN-028 [1].
Antagonistic effects were observed when cells received pretreatment with AKN-028 followed by chemotherapy [1]. This antagonism was potentially explained by the cell cycle arrest induced by AKN-028, which may render cells less susceptible to subsequent chemotherapy-induced cytotoxicity [1] [4].
Drug combination analysis employed the methodology proposed by Chou and Talalay, utilizing median-effect analysis with CalcuSyn software for quantitative assessment of drug interactions [1]. The mathematical approach involved fitting each dose-response curve to a linear model using the median effect equation, enabling calculation of median effect values corresponding to inhibitory concentration 50 [1].
Combination index values were calculated using the formula for mutually exclusive drugs: CI = d₁/D₁ + d₂/D₂, where D₁ and D₂ represent concentrations of individual drugs required to produce a specific effect, and d₁ and d₂ represent concentrations of drugs in combination required to produce the same effect [1]. This approach assumed mutual exclusivity as a universal standard for synergism and antagonism analysis [1].
Median-effect analysis generated 80 combination indices when data points with drug effects between 10 and 90% were pooled for analysis [1]. Different combination index values were obtained by solving the equation for various effect levels, providing comprehensive assessment of drug interactions across the dose-response spectrum [1].
Combination index interpretation followed established criteria: values close to 1 indicated additivity, values less than 0.7 indicated synergy, and values greater than 1.45 indicated antagonism [1]. The mean combination index for each sequence regimen demonstrated clear sequence-dependent interactions, with synergistic activity for simultaneous administration or chemotherapy pretreatment sequences [1].
AKN-028 induced dose-dependent G₀/G₁ arrest in the MV4-11 acute myeloid leukemia cell line, as demonstrated through cell cycle analysis [2]. This cell cycle modulation provided mechanistic insight into the sequence-dependent combination effects observed with standard chemotherapeutic agents [2].
Treatment with AKN-028 caused significantly altered gene expression in all acute myeloid leukemia cell types tested, with 430 downregulated and 280 upregulated transcripts identified [2]. Subsequent gene set enrichment analysis revealed enrichment of genes associated with the proto-oncogene and cell cycle regulator c-Myc among the downregulated genes [2].
The cell cycle arrest induced by AKN-028 potentially explained the antagonistic effects observed when cells were pretreated with the compound before chemotherapy administration [1] [4]. Cell cycle arrest may render acute myeloid leukemia cells less susceptible to chemotherapeutic agents that target actively dividing cells [1].
Conversely, the synergistic effects observed with simultaneous administration or chemotherapy pretreatment may result from chemosensitization mechanisms that enhance subsequent AKN-028 cytotoxicity [1]. This sequence-dependent interaction pattern has implications for optimal clinical combination therapy design and scheduling [1].